Prochlorperazine Sulfoxide-d8

Bioanalysis LC-MS/MS Isotopic Interference

Prochlorperazine Sulfoxide-d8 is a deuterated stable isotope-labeled analog of Prochlorperazine sulfoxide, the major oxidative metabolite of the phenothiazine antiemetic drug Prochlorperazine. This compound is characterized by the substitution of eight hydrogen atoms with deuterium (D8) , resulting in a molecular formula of C20H16D8ClN3OS and a molecular weight of 397.99 g/mol.

Molecular Formula C20H24ClN3OS
Molecular Weight 398.0 g/mol
Cat. No. B15598538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine Sulfoxide-d8
Molecular FormulaC20H24ClN3OS
Molecular Weight398.0 g/mol
Structural Identifiers
InChIInChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2
InChIKeyAZGYHFQQUZPAFZ-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Prochlorperazine Sulfoxide-d8: A Deuterated Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


Prochlorperazine Sulfoxide-d8 is a deuterated stable isotope-labeled analog of Prochlorperazine sulfoxide, the major oxidative metabolite of the phenothiazine antiemetic drug Prochlorperazine. This compound is characterized by the substitution of eight hydrogen atoms with deuterium (D8) , resulting in a molecular formula of C20H16D8ClN3OS and a molecular weight of 397.99 g/mol. Prochlorperazine sulfoxide itself is designated as European Pharmacopoeia (EP) Impurity A and USP Prochlorperazine Sulfoxide [1], and is formed via CYP2D6-mediated oxidation of the parent drug. The -d8 isotopologue serves as a stable isotope-labeled (SIL) internal standard (IS) for the accurate and reproducible quantification of Prochlorperazine sulfoxide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Why Generic Substitution of Prochlorperazine Sulfoxide-d8 Fails in Rigorous Bioanalytical Workflows


In LC-MS/MS quantification, the use of a non-isotopic structural analog or a differently labeled isotopologue (e.g., -d3) as an internal standard introduces unacceptable risks to data integrity and assay performance. Non-deuterated Prochlorperazine sulfoxide or structurally similar phenothiazine sulfoxides cannot co-elute with the analyte nor undergo identical ionization processes, failing to correct for variable matrix effects or sample preparation losses. Even a D3-labeled isotopologue (Prochlorperazine sulfoxide-d3) exhibits a smaller mass shift (+3 Da) compared to the D8 isotopologue (+8 Da), which can lead to significant isotopic cross-talk and signal interference in complex biological samples where naturally occurring isotopes overlap. The D8 labeling provides a minimum 8 Dalton mass separation from the unlabeled analyte , ensuring chromatographic co-elution with complete mass spectrometric resolution. Furthermore, the isotopic purity of the deuterated standard is critical; certified reference materials with isotopic purity >95% [1] are essential to avoid back-exchange and cross-contamination that would invalidate calibration curves. The following quantitative evidence establishes the specific performance advantages of the -d8 isotopologue.

Quantitative Differentiation of Prochlorperazine Sulfoxide-d8 as an Internal Standard in Bioanalysis


Prochlorperazine Sulfoxide-d8 Enables High-Resolution Mass Spectrometry with Minimal Isotopic Interference via 8 Da Mass Shift

In quantitative LC-MS/MS, the selection of an internal standard with sufficient mass separation from the unlabeled analyte is critical to avoid isotopic cross-talk, particularly when the analyte contains naturally abundant isotopes like Chlorine-37. Prochlorperazine Sulfoxide-d8 incorporates eight deuterium atoms, resulting in a nominal mass shift of +8 Da relative to the unlabeled Prochlorperazine sulfoxide (C20H24ClN3OS, MW 389.94 g/mol). In contrast, the -d3 isotopologue (Prochlorperazine sulfoxide-d3) provides a mass shift of only +3 Da. For analytes containing a chlorine atom, the natural abundance of 37Cl (~24.2%) generates a significant M+2 isotopic peak. With a +3 Da shift, the d3-labeled internal standard's M+0 peak can exhibit partial overlap with the M+2 isotopic peak of the unlabeled analyte in the mass spectrometer's isolation window, leading to quantitative inaccuracies. The +8 Da mass shift of the -d8 isotopologue effectively eliminates this interference, placing the internal standard signal in a baseline-resolved region of the mass spectrum .

Bioanalysis LC-MS/MS Isotopic Interference

Certified High Isotopic Purity of Prochlorperazine Sulfoxide-d8 Ensures Quantitative Accuracy in Stable Isotope Dilution Assays

The accuracy of stable isotope dilution mass spectrometry is fundamentally dependent on the isotopic purity of the labeled internal standard. Deuterated internal standards with low isotopic enrichment contain residual unlabeled (d0) or partially labeled species that contribute directly to the analyte signal, causing positive bias in quantification. Based on established synthetic routes for deuterated prochlorperazine analogs using lithium aluminum deuteride reduction, isotopic purities exceeding 95.7% are achievable for the labeled side chain [1]. Prochlorperazine sulfoxide-d8 is supplied as a certified reference standard with isotopic enrichment verified by MS and NMR, ensuring minimal d0 carryover. In contrast, the use of non-certified or lower purity deuterated analogs (including some -d3 preparations) introduces variable blank signals that degrade the lower limit of quantification (LLOQ) and assay reproducibility [2].

Stable Isotope Dilution Method Validation Quality Control

Co-Elution and Identical Matrix Effect Compensation Enable Superior Accuracy Over Structural Analogs

A fundamental requirement for quantitative LC-MS/MS is that the internal standard must co-elute with the analyte and experience identical ionization suppression or enhancement (matrix effects) to provide accurate correction. Stable isotope-labeled internal standards, such as Prochlorperazine sulfoxide-d8, share identical physicochemical properties with the unlabeled analyte, ensuring perfect chromatographic co-elution and identical behavior during electrospray ionization. Studies comparing stable isotope-labeled internal standards to structural analogs demonstrate that SIL-IS provides superior compensation for matrix effects, resulting in improved accuracy and precision across the calibration range [1]. Specifically, in human plasma assays for Prochlorperazine and its metabolites (including Prochlorperazine sulfoxide), the use of deuterated internal standards enables the achievement of intra- and inter-assay precision within 7.0% and 9.0%, respectively, and accuracy within 99-104%, even at concentrations as low as 0.058 ng/mL [2]. Structural analogs (e.g., other phenothiazine sulfoxides) cannot replicate this co-elution behavior, leading to systematic quantification errors that vary with sample matrix composition.

Matrix Effect Ion Suppression Sample Preparation

Prochlorperazine Sulfoxide-d8 Directly Targets the Primary Metabolite Requiring Quantification in Pharmacokinetic and Bioequivalence Studies

Prochlorperazine undergoes extensive first-pass metabolism, with Prochlorperazine sulfoxide (PCZSO) representing one of the major circulating metabolites alongside N-desmethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (PCZOH) [1]. In single-dose and multiple-dose pharmacokinetic studies, plasma concentrations of Prochlorperazine sulfoxide often exceed those of the parent drug, making its accurate quantification essential for characterizing systemic exposure and assessing bioequivalence. Regulatory guidance (FDA, EMA) for bioanalytical method validation mandates that metabolites present at significant levels be quantified using validated methods. The use of Prochlorperazine sulfoxide-d8 as the internal standard for PCZSO quantification ensures that the assay specifically and accurately measures this key metabolite. In contrast, using a deuterated parent drug internal standard (e.g., Prochlorperazine-d8) to quantify a metabolite introduces differential recovery and ionization behavior, compromising data integrity. A validated LC-MS/MS method for simultaneous quantification of Prochlorperazine and its three major metabolites in human plasma achieved a linear calibration range of 0.05-10 ng/mL for PCZSO, with a correlation coefficient of 0.9998 and precision (RSD) of 1% , demonstrating the robustness achievable with appropriate SIL-IS selection.

Pharmacokinetics Metabolite Quantification Regulatory Bioanalysis

Optimal Application Scenarios for Prochlorperazine Sulfoxide-d8 in Quantitative Bioanalysis and Pharmaceutical Development


Validated LC-MS/MS Quantification of Prochlorperazine Sulfoxide in Human Plasma for Pharmacokinetic and Bioequivalence Studies

In clinical pharmacology studies of Prochlorperazine formulations, accurate quantification of the major metabolite Prochlorperazine sulfoxide is required to fully characterize systemic exposure and assess bioequivalence. Prochlorperazine Sulfoxide-d8 serves as the optimal internal standard for this purpose, providing a +8 Da mass shift that eliminates interference from the analyte‘s natural chlorine isotope pattern. The high isotopic purity (>95%) and identical chromatographic behavior ensure that matrix effects are effectively compensated, enabling the achievement of intra- and inter-assay precision within 7-9% and accuracy of 99-104% as demonstrated in validated human plasma methods [1]. This level of performance is essential for regulatory submission to agencies such as the FDA and EMA, where bioanalytical method validation guidelines mandate the use of stable isotope-labeled internal standards for metabolite quantification.

Regulatory-Compliant Impurity Profiling and Stability-Indicating Method Validation for Prochlorperazine Drug Products

Prochlorperazine sulfoxide is designated as EP Impurity A and USP Prochlorperazine Sulfoxide, representing a key degradation product formed via oxidation of the parent drug substance [1]. For pharmaceutical quality control and stability studies, validated HPLC or LC-MS methods must be capable of specifically detecting and quantifying this impurity at levels as low as 0.1% of the active pharmaceutical ingredient (API). Prochlorperazine Sulfoxide-d8 is used as an internal standard in these methods to correct for sample preparation variability and instrument drift during long-term stability testing. Forced degradation studies have demonstrated that Prochlorperazine undergoes sulfoxidation under oxidative and photolytic stress conditions [2], and the use of the deuterated internal standard ensures that quantification of this critical degradant remains accurate even after 60-day stability testing periods [3].

Tracer Studies for Metabolic Pathway Elucidation and CYP2D6 Phenotyping

Prochlorperazine undergoes extensive hepatic metabolism, with CYP2D6-mediated sulfoxidation representing a major biotransformation pathway [1]. Prochlorperazine Sulfoxide-d8 can be employed as a stable isotope tracer in in vitro hepatocyte or microsomal incubation studies to quantify the rate of sulfoxide formation without interference from endogenous metabolites. The deuterium label enables precise mass spectrometric differentiation between the exogenously added tracer and endogenously produced sulfoxide, facilitating accurate determination of enzyme kinetic parameters (Km, Vmax). This application is particularly valuable for drug-drug interaction studies and for characterizing the impact of CYP2D6 genetic polymorphisms on Prochlorperazine metabolism, which has clinical implications for antiemetic efficacy and safety.

Absolute Quantification in Dried Blood Spot (DBS) and Microsampling Workflows

The growing adoption of microsampling techniques such as dried blood spots (DBS) or volumetric absorptive microsampling (VAMS) in clinical studies demands internal standards that can correct for variable hematocrit, extraction recovery, and matrix effects inherent to these sampling formats. Prochlorperazine Sulfoxide-d8, due to its identical physicochemical properties to the unlabeled sulfoxide, co-elutes and co-extracts with the analyte from dried matrix samples. This ensures that any variability in recovery due to hematocrit differences or extraction efficiency is identically experienced by both the analyte and internal standard. The resulting improvement in assay precision and accuracy supports the validation of DBS methods for therapeutic drug monitoring of Prochlorperazine or for pediatric pharmacokinetic studies where low sample volumes are a critical constraint [2].

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